molecular formula C27H30O8 B12392032 Schiarisanrin E

Schiarisanrin E

Cat. No.: B12392032
M. Wt: 482.5 g/mol
InChI Key: CGWKMZYZZCWGCK-QJVABPDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Schiarisanrin E can be isolated from Schizandra arisanensis using various extraction and purification techniques. One common method involves the use of macroporous resins for the enrichment and purification of lignans from plant extracts . The process typically includes dynamic adsorption and desorption tests to optimize the technical parameters of the separation process. For instance, the best adsorption time is around 4 hours, with a rate of adsorption at 0.85 mL/min and a rate of desorption at 0.43 mL/min . After elution with 90% ethanol, the purity of the lignans can be significantly increased .

Chemical Reactions Analysis

Schiarisanrin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of more oxidized lignan derivatives, while reduction reactions can yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of Schiarisanrin E involves its interaction with specific molecular targets and pathways. It has been shown to suppress stress-activated protein kinase/c-Jun NH2-terminal kinase activity, which plays a role in cytokine-mediated β cell death . By inhibiting this pathway, this compound can protect β cells from apoptosis and promote insulin secretion. This mechanism highlights its potential therapeutic applications in diabetes management .

Properties

Molecular Formula

C27H30O8

Molecular Weight

482.5 g/mol

IUPAC Name

[(12R,13S,14S)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21+,27?/m0/s1

InChI Key

CGWKMZYZZCWGCK-QJVABPDRSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.